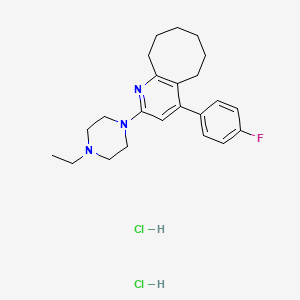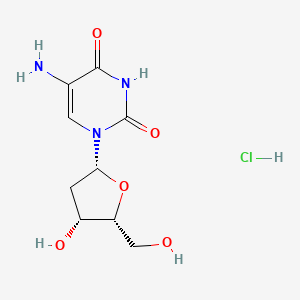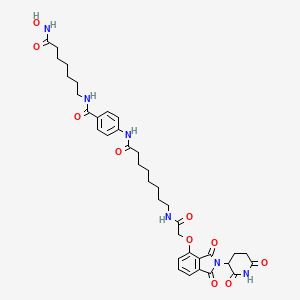
SARS-CoV-2-IN-28 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-28 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-28 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-28 (disodium) involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Additionally, industrial processes often incorporate continuous flow techniques and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-28 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
SARS-CoV-2-IN-28 (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model system to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host-virus interactions.
Medicine: SARS-CoV-2-IN-28 (disodium) is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: The compound’s unique properties make it valuable for developing diagnostic assays and antiviral coatings for surfaces.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-28 (disodium) involves targeting specific molecular pathways and proteins essential for the replication of the SARS-CoV-2 virus. The compound binds to these targets, inhibiting their activity and thereby preventing the virus from replicating and spreading. Key molecular targets include viral proteases and polymerases, which are crucial for the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SARS-CoV-2-IN-28 (disodium) include other viral protease inhibitors and polymerase inhibitors, such as remdesivir and lopinavir.
Uniqueness
What sets SARS-CoV-2-IN-28 (disodium) apart from other similar compounds is its specific binding affinity and selectivity for certain viral proteins, which may result in higher efficacy and reduced side effects. Additionally, its disodium form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C56H58Na2O8P2 |
|---|---|
Molecular Weight |
967.0 g/mol |
IUPAC Name |
disodium;[22-[heptoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl phosphate |
InChI |
InChI=1S/C56H60O8P2.2Na/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36;;/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60);;/q;2*+1/p-2 |
InChI Key |
XXTWIACXFOXDMB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)








